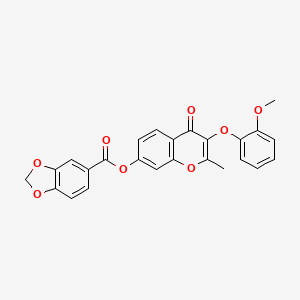

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate

Description

This compound is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with a 2-methoxyphenoxy group at position 3, a methyl group at position 2, and a 1,3-benzodioxole-5-carboxylate ester at position 5. The 2-methoxy substitution on the phenoxy group distinguishes it from positional isomers and analogs with varying substituents, which may influence its pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name |

[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O8/c1-14-24(33-20-6-4-3-5-18(20)28-2)23(26)17-9-8-16(12-21(17)31-14)32-25(27)15-7-10-19-22(11-15)30-13-29-19/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHNRTMOICLYJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC4=C(C=C3)OCO4)OC5=CC=CC=C5OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenone core, a methoxyphenoxy group, and a benzodioxole moiety. Its structural complexity suggests diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C24H21O7 |

| Molecular Weight | 405.43 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

| Purity | >95% |

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily in the realms of anti-inflammatory and anticancer effects.

Anticancer Activity

Studies have shown that compounds structurally similar to 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate can inhibit cancer cell proliferation. For instance, derivatives of chromenones have been reported to induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .

Anti-inflammatory Effects

In vitro studies suggest that this compound may inhibit the production of pro-inflammatory cytokines. It has been observed to reduce levels of TNF-alpha and IL-6 in macrophage cell lines, indicating a potential role in managing inflammatory diseases .

The mechanism by which 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate exerts its effects appears to involve:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.

- Signal Transduction Modulation : It likely affects various signaling pathways that regulate cell survival and apoptosis.

- Receptor Interaction : The methoxyphenoxy group enhances binding affinity to specific receptors involved in inflammation and cancer progression.

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

- Study on Cell Lines : A study involving human breast cancer cell lines demonstrated that similar chromenone derivatives significantly reduced cell viability and induced apoptosis through caspase activation .

- Animal Models : In murine models of inflammation, administration of compounds with similar structures resulted in decreased edema and inflammatory markers, supporting their potential therapeutic use .

Scientific Research Applications

While there is no compound with the exact name "3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate", there are several similar chromen-4-one derivatives with potential biological activities and applications in scientific research. This article will discuss the applications of these related compounds, focusing on their antimicrobial and anticancer properties, as well as relevant case studies.

Related Compounds and their Applications

Several chromen-4-one derivatives share structural similarities and biological activities that are relevant to the query. These include:

- 3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate: This compound belongs to the class of chromen-4-one derivatives and is of interest in scientific research due to its potential biological and chemical properties. It can be used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions. Furthermore, it is studied for its potential anti-inflammatory, antioxidant, and anticancer properties and may have potential as a therapeutic agent for cancer and inflammatory disorders.

- 3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate: This synthetic derivative has potential biological activities that have garnered interest in medicinal chemistry.

- 2-{[3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid : A similar compound with potential applications .

Antimicrobial Activity

One notable application of chromen-4-one derivatives is their antimicrobial efficacy. For instance, 3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate has been evaluated against several bacterial strains, with varying degrees of effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

These findings suggest that this compound may serve as a lead for developing new antimicrobial agents.

Anti-cancer Properties

Research has also highlighted the anticancer potential of chromen-4-one derivatives, demonstrating cytotoxic effects on specific cancer cell lines. Studies have shown that 3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate can inhibit cell proliferation in breast cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Case Studies

- Antioxidant Effects: A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various chromenone derivatives, including 3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate. The results indicated a significant reduction in oxidative stress markers in treated cells compared to untreated controls.

- Antimicrobial Efficacy: In a clinical trial assessing the antimicrobial properties of phenolic compounds, 3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate was found to exhibit strong inhibitory effects against multi-drug resistant bacterial strains.

- Anti-cancer Activity: A recent study investigated the effects of 3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate on tumor growth in xenograft models. Results showed a marked reduction in tumor size and weight in treated groups compared to controls.

Further Research

Further research into chromen-4-one derivatives has revealed their potential as anticancer , antimicrobial, and anti-diabetic agents . The 1,3,4-Oxadiazole derivatives, for example, have shown a variety of biological significance, including anticancer, antimicrobial, anti-diabetic, antibacterial, antifungal, antiviral, anticonvulsant, anti-inflammatory, analgesic, and insecticidal activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions, functional groups, or core modifications. Below is a comparative analysis based on available evidence:

Positional Isomers

- 3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-Benzodioxole-5-Carboxylate Structural Difference: Methoxy group at position 4 of the phenoxy ring (vs. position 2 in the target compound). Bioactivity: Isolated from Binahong leaves, this isomer is associated with antioxidant and anti-inflammatory properties, as determined via LCMS analysis . Significance: The para-methoxy substitution may enhance metabolic stability compared to the ortho-substituted target compound, though direct comparisons are lacking .

Trifluoromethyl-Substituted Analog

- [3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 1,3-Benzodioxole-5-Carboxylate Structural Difference: Trifluoromethyl group at position 2 (vs. methyl in the target compound). Impact: The electron-withdrawing CF₃ group increases lipophilicity (logP ~3.5 vs.

Ethoxycarbonyl-Substituted Analog

- [3-(4-Ethoxycarbonylphenoxy)-4-oxochromen-7-yl] 1,3-Benzodioxole-5-Carboxylate Structural Difference: Ethoxycarbonyl group at position 4 of the phenoxy ring (vs. methoxy in the target compound). Bioactivity: The ester group may confer hydrolytic instability under physiological conditions, reducing bioavailability compared to the methoxy-substituted target compound .

Research Findings and Pharmacological Implications

- Structural-Activity Relationships (SAR): The 2-methyl group in the target compound likely reduces steric hindrance at the chromen core, facilitating interactions with enzymatic targets (e.g., cyclooxygenase or adrenoceptors) . Ortho-methoxy substitution on the phenoxy ring may confer unique binding kinetics compared to para-substituted analogs, as seen in related cardiovascular agents like carvedilol derivatives .

- Synthetic Challenges: The target compound’s synthesis may require regioselective coupling of the 2-methoxyphenoxy group, a step complicated by competing para-substitution pathways .

Gaps in Current Knowledge

- No direct pharmacological studies on the target compound were identified in the reviewed literature.

- Computational modeling (e.g., molecular docking using SHELX-refined crystallographic data) is recommended to predict target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.